molecular formula C8H14O3 B12079776 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde

2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde

Cat. No.: B12079776
M. Wt: 158.19 g/mol
InChI Key: KUIJOSZNTAZXKL-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde is an organic compound characterized by a tetrahydropyran ring attached to a methoxy group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde typically involves the reaction of tetrahydropyran with methoxyacetaldehyde under controlled conditions. One common method involves the use of acid catalysts to facilitate the formation of the desired product. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyran ring may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure but lacking the methoxy and aldehyde groups.

    2-Methoxytetrahydropyran: Similar structure but without the aldehyde moiety.

    Tetrahydro-2H-pyran-2-yl methacrylate: Contains a methacrylate group instead of an aldehyde.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(oxan-4-ylmethoxy)acetaldehyde

InChI

InChI=1S/C8H14O3/c9-3-6-11-7-8-1-4-10-5-2-8/h3,8H,1-2,4-7H2

InChI Key

KUIJOSZNTAZXKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COCC=O

Origin of Product

United States

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